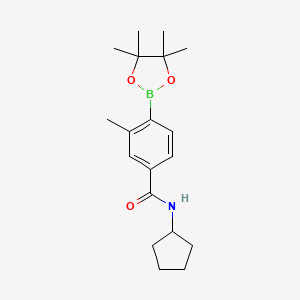
N-Cyclopentyl-3-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Cyclopentyl-3-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a cyclopentyl group, a methyl group, and a tetramethyl-1,3,2-dioxaborolan-2-yl group attached to a benzamide core. It is primarily used in research settings for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopentyl-3-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of the Suzuki–Miyaura coupling can be scaled up for industrial applications. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
N-Cyclopentyl-3-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the boron atom can be replaced by other nucleophiles.
Oxidation Reactions: The boron moiety can be oxidized to form boronic acids or other boron-containing derivatives.
Coupling Reactions: As mentioned, the Suzuki–Miyaura coupling is a key reaction involving this compound.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the coupling reaction.
Oxidizing Agents: For oxidation reactions, common agents include hydrogen peroxide or sodium perborate.
Major Products Formed
Boronic Acids: Formed through oxidation of the boron moiety.
Substituted Benzamides: Resulting from nucleophilic substitution reactions.
科学研究应用
N-Cyclopentyl-3-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for potential therapeutic applications due to its ability to form stable boron-containing compounds.
Material Science: Utilized in the development of new materials with unique properties, such as polymers and catalysts.
作用机制
The mechanism of action of N-Cyclopentyl-3-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide primarily involves its role as a reagent in chemical reactions. The boron atom in the compound can form stable covalent bonds with other atoms, facilitating the formation of new chemical bonds. In Suzuki–Miyaura coupling, the palladium catalyst facilitates the oxidative addition of the aryl halide, followed by transmetalation with the organoboron compound, and finally reductive elimination to form the desired product .
相似化合物的比较
Similar Compounds
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone
Uniqueness
N-Cyclopentyl-3-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is unique due to the presence of the cyclopentyl group, which can influence its reactivity and interactions in chemical reactions. This structural feature distinguishes it from other similar boron-containing compounds and can lead to different reactivity patterns and applications.
属性
IUPAC Name |
N-cyclopentyl-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28BNO3/c1-13-12-14(17(22)21-15-8-6-7-9-15)10-11-16(13)20-23-18(2,3)19(4,5)24-20/h10-12,15H,6-9H2,1-5H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDYLSWHVBGXWKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)NC3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
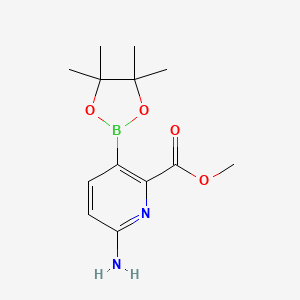
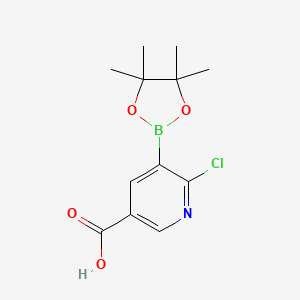
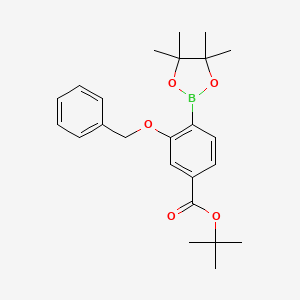

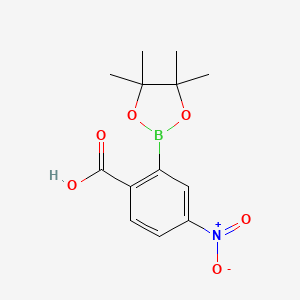
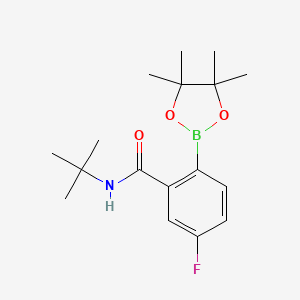
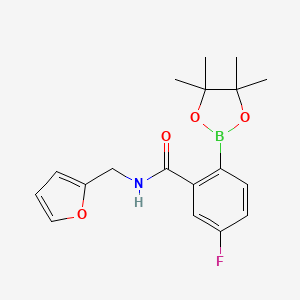
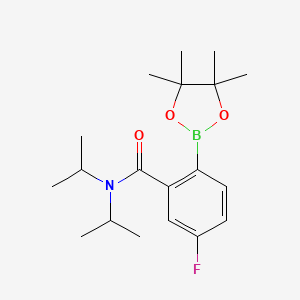
![1-[4-(Morpholin-4-yl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one](/img/structure/B7957849.png)
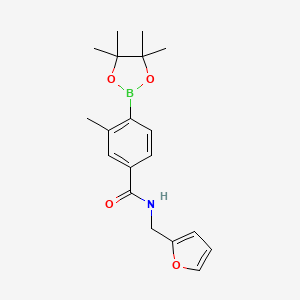
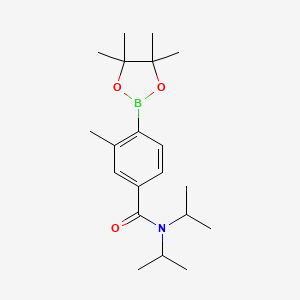
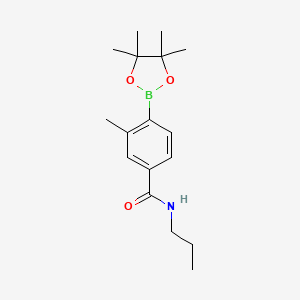
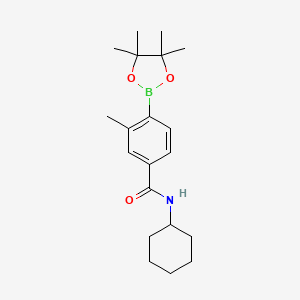
![4-[[3-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl]morpholine](/img/structure/B7957905.png)
